molecular formula C11H7ClN2O3 B3148825 (2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone CAS No. 658695-98-8

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone

Cat. No. B3148825
CAS RN: 658695-98-8
M. Wt: 250.64 g/mol
InChI Key: OGEPIGKNXOVKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitro-phenyl-1H-pyrrol-2-yl-methanone, also known as 2-CNP, is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is a heterocyclic compound, with a molecular weight of 205.59 g/mol, and is a precursor to many other compounds. Its structure consists of a phenyl ring, nitro group, and pyrrole ring, which are connected to a methyl group. The compound has a high boiling point of 310.7 °C and a melting point of 122-123 °C.

Mechanism of Action

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone is a heterocyclic compound, meaning that it contains atoms of different elements in its structure. Its structure consists of a phenyl ring, nitro group, and pyrrole ring, which are connected to a methyl group. The pyrrole ring is the most important part of the molecule, as it is responsible for the compound's reactivity. The pyrrole ring is capable of forming hydrogen bonds with other molecules, which is the basis of its reactivity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P-450, which is involved in the metabolism of drugs. It has also been found to have anti-inflammatory and analgesic effects, as well as the ability to reduce oxidative stress. In addition, it has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain tumors.

Advantages and Limitations for Lab Experiments

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, it is also a relatively toxic compound, which can be hazardous to humans if not handled properly. Furthermore, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone has a wide range of potential applications in the scientific research and laboratory settings. One potential future direction is the use of this compound in drug development, as it has been shown to have anti-cancer and anti-inflammatory properties. In addition, it could be used in the development of novel catalysts for organic synthesis. Furthermore, it could be used in the development of new materials, such as polymers and composites. Finally, it could be used in the development of new drugs, as it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pyrrolidinones, pyrroloquinolines, and quinolines. It is also used as a reagent for the synthesis of organometallic compounds, such as palladium complexes. In addition, it is used as a catalyst in organic synthesis and in the preparation of heterocyclic compounds.

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-9-4-3-7(14(16)17)6-8(9)11(15)10-2-1-5-13-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEPIGKNXOVKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminum chloride (2.6 g, 20 mmol) was added to a mixture of 2-chloro-5-nitro-benzoyl chloride (5 g, 20 mmol) and pyrrole (4 g, 30 mmol) in DCM (100 mL) at 0° C. The mixture was stirred at 0° C. for 30 mins. The reaction was diluted with ethyl acetate, washed with brine, water, NaHCO3, dried and concentrated. The residue was purified on a silica gel column to give 1.5 g (30%) of (2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone
Reactant of Route 3
Reactant of Route 3
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone
Reactant of Route 4
Reactant of Route 4
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone
Reactant of Route 5
Reactant of Route 5
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone
Reactant of Route 6
Reactant of Route 6
(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.